Methyl Tetracosanoate-D3
CAS No.:
Cat. No.: VC17974949
Molecular Formula: C4H8O2
Molecular Weight: 91.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8O2 |
|---|---|
| Molecular Weight | 91.12 g/mol |
| IUPAC Name | trideuteriomethyl propanoate |
| Standard InChI | InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3/i2D3 |
| Standard InChI Key | RJUFJBKOKNCXHH-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC(=O)CC |
| Canonical SMILES | CCC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl Tetracosanoate-D3 (CAS 2692624-16-9) is a deuterated analog of methyl tetracosanoate (C25H50O2), where three hydrogen atoms are replaced by deuterium (²H or D). The molecular formula is C25H47D3O2, yielding a molecular weight of 386.69 g/mol . Systematic nomenclature identifies it as tetracosanoic-3,3,5,5-d4 acid methyl ester, though the "D3" designation reflects a common shorthand for partially deuterated species . The compound’s structure consists of a 24-carbon saturated fatty acid chain (lignoceric acid) esterified with a methyl group, with deuterium atoms incorporated at the 3rd and 5th carbon positions .
Synthesis and Purification
Deuterium Incorporation Strategies
The synthesis of Methyl Tetracosanoate-D3 typically involves acid-catalyzed esterification of deuterated lignoceric acid with methanol-D4. Alternative routes include:
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Isotopic exchange reactions using D2O and palladium catalysts to introduce deuterium at specific carbons .
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Biosynthetic methods employing deuterated substrates in microbial fermentation, though this approach yields lower isotopic control .
Suppliers like CD Biosynsis optimize reaction conditions to achieve >98% deuteration at the 3,3,5,5 positions, as confirmed by gas chromatography-mass spectrometry (GC-MS) and high-resolution NMR .
Chromatographic Purification
Post-synthesis purification utilizes reversed-phase high-performance liquid chromatography (HPLC) with C18 columns, exploiting the slight hydrophobicity difference between deuterated and non-deuterated species. Elution profiles show a retention time shift of 0.8–1.2 minutes compared to protonated methyl tetracosanoate . Final products are lyophilized and stored under inert gas to prevent isotopic exchange .
Physicochemical Properties
Thermal and Solubility Profiles
Methyl Tetracosanoate-D3 exhibits a melting point of 78–80°C, marginally higher than the non-deuterated form (76–78°C) due to deuterium’s greater mass affecting crystal lattice stability . Solubility in common organic solvents follows the order: chloroform > dichloromethane > hexane > methanol, mirroring the behavior of saturated fatty acid esters .
Analytical Applications
GC-MS Quantitation of Fatty Acids
In lipidomics, Methyl Tetracosanoate-D3 serves as an internal standard for quantifying C24:0 fatty acids. Its co-elution with protonated analogs minimizes matrix effects, while the 4 Da mass difference enables selective detection in selected ion monitoring (SIM) mode . A typical calibration curve spans 0.1–100 μg/mL with .
Metabolic Tracing Studies
Deuterium labeling permits tracking of lignoceric acid metabolism in vivo. In recent studies, Methyl Tetracosanoate-D3 administered to rodent models revealed a hepatic half-life of 12.3 ± 1.7 hours, with deuterium enrichment detected in β-oxidation products via LC-MS/MS .
| Quantity | Purity | Price (EUR) |
|---|---|---|
| 100 mg | >98% | 79 |
| 500 mg | >98% | 177 |
| 1 g | >98% | 258 |
Data sourced from vendor catalogs .
Emerging Research Directions
Stable Isotope Probing in Microbiomes
Recent applications leverage Methyl Tetracosanoate-D3 to trace lipid metabolism in soil microbial communities. Deuterium enrichment in phospholipid fatty acids (PLFAs) correlates with specific bacterial taxa, offering insights into carbon cycling pathways .
Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) models incorporate deuterated lipids to simulate tissue distribution. Preliminary data suggest 23% higher adipose tissue accumulation compared to protonated forms, attributed to isotopic effects on membrane permeability .
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